Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate
Description
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-3-13-9(11)6-5-7-15-8-10(12)14-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUACNHILIEKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381158 | |
| Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63449-37-6 | |
| Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Primary Synthetic Route: Nucleophilic Substitution
- The most common laboratory and industrial synthesis involves the reaction of ethyl 4-halobutanoate (commonly ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate) with ethyl 2-mercaptoacetate (or sodium ethyl xanthate as a thiol source).
- This reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the thiolate anion attacks the electrophilic carbon attached to the halogen, displacing the halide and forming the thioether bond.
- Typical reaction conditions:
- Solvent: Ethanol, methanol, or tetrahydrofuran (THF)
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the thiolate anion
- Temperature: Mild heating, usually 50–70°C
- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation of the thiol group
- Reaction time: 12–24 hours for completion
- Sodium metal is cautiously added to ethanol under nitrogen to generate sodium ethoxide.
- Ethyl 2-mercaptoacetate is added to form the thiolate.
- Ethyl 4-chlorobutanoate is then slowly added, and the mixture stirred at room temperature or slightly elevated temperature (~20–70°C) for about 20 hours.
- The reaction mixture is filtered to remove sodium chloride byproduct, concentrated under vacuum, and the product extracted with an organic solvent such as diethyl ether.
- Purification is typically achieved by column chromatography or recrystallization.
- Large-scale reactors with controlled temperature and stirring.
- Use of phase-transfer catalysts like tetrabutylammonium iodide (TBAI) to enhance reaction rates and yields.
- Purification by distillation or recrystallization to achieve high purity.
Reaction Mechanism and Analysis
- The reaction mechanism is a classic S_N2 nucleophilic displacement.
- The thiolate ion (RS⁻) generated from ethyl 2-mercaptoacetate attacks the alkyl halide carbon, displacing the halide ion.
- The reaction is sensitive to steric hindrance; primary alkyl halides like ethyl 4-bromobutanoate are preferred.
- The thioether functional group is stable under these conditions but can be oxidized post-synthesis if desired.
Data Table: Typical Reaction Conditions and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting materials | Ethyl 4-bromobutanoate, ethyl 2-mercaptoacetate | 1:1 molar ratio |
| Base | K₂CO₃ or NaH | Generates thiolate anion |
| Solvent | Ethanol, methanol, or THF | Polar solvents preferred |
| Temperature | 50–70°C | Mild heating to promote reaction |
| Reaction time | 12–24 hours | Monitored by TLC or GC-MS |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Catalyst | Tetrabutylammonium iodide (optional) | Phase-transfer catalyst to improve yield |
| Purification | Column chromatography or recrystallization | Ensures product purity |
| Typical yield | 75–90% | Dependent on scale and conditions |
Alternative Synthetic Approaches
- Coupling Reactions: Use of thiol-containing intermediates with activated esters or acid chlorides under mild coupling conditions.
- Phase-transfer Catalysis: Enhances nucleophilicity of thiolate ions in biphasic systems, increasing reaction rates.
- Enzymatic Methods: Though less common, biocatalysis using thioesterase enzymes could be explored for stereoselective synthesis.
Characterization Techniques Post-Synthesis
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies ester carbonyl and thioether functional groups.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Verifies composition and purity.
Research Findings and Optimization Notes
- Reaction yields and purity depend heavily on solvent choice, base strength, and reaction atmosphere.
- Use of phase-transfer catalysts like TBAI has been shown to increase yields by stabilizing intermediates.
- Controlling temperature prevents side reactions such as oxidation of the thioether to sulfoxides or sulfones.
- Reaction scale-up requires careful control of mixing and temperature to maintain product consistency.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic substitution | Ethyl 4-bromobutanoate + ethyl 2-mercaptoacetate, base, ethanol | High yield, straightforward | Requires inert atmosphere |
| Phase-transfer catalysis | Addition of TBAI catalyst | Increased reaction rate and yield | Additional catalyst cost |
| Coupling reactions | Using activated esters or acid chlorides | Potential for stereoselectivity | More complex reagents needed |
| Enzymatic synthesis | Biocatalysts for thioester formation | Mild conditions, stereoselective | Less developed, limited scope |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioester groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thioether Linkages
1,4-Bis[(2-chloroethyl)thio]butane (CAS RN: 142868-93-7)
- Molecular Formula : C₈H₁₆Cl₂S₂ (vs. C₉H₁₆O₄S for the target compound)
- Key Differences: Substitution: Chloroethyl groups replace the ethoxy-oxoethyl and butanoate groups in the target compound. Reactivity: The chlorine atoms enhance electrophilicity, making this compound a potent alkylating agent (e.g., in chemical warfare or anticancer agents) . Toxicity: Likely higher due to chloroethyl groups, which can crosslink DNA.
1,5-Bis(2-chloroethylthio)pentane (CAS RN: 142868-94-8)
- Molecular Formula : C₉H₁₈Cl₂S₂
- Key Differences: Chain Length: Extended pentane backbone vs. butanoate in the target compound. Functional Groups: Lacks ester moieties, reducing polarity and hydrolysis susceptibility. Stability: Longer alkyl chain may decrease volatility compared to the target compound .
Ester-Functionalized Analogues
Ethyl 2-keto-4-phenylbutanoate (CAS RN: 64920-29-2)
- Molecular Formula : C₁₂H₁₄O₃ (vs. C₉H₁₆O₄S for the target compound)
- Key Differences: Substituents: Aromatic phenyl group and ketone replace the thioether and ethoxy-oxoethyl groups. Reactivity: The ketone enables keto-enol tautomerism, facilitating condensation reactions absent in the target compound . Polarity: Higher hydrophobicity due to the phenyl group, reducing water solubility. Applications: Used in flavorings, fragrances, or as a chiral synthon in pharmaceuticals .
Comparative Data Table
| Property | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | 1,4-Bis[(2-chloroethyl)thio]butane | Ethyl 2-keto-4-phenylbutanoate |
|---|---|---|---|
| Molecular Formula | C₉H₁₆O₄S | C₈H₁₆Cl₂S₂ | C₁₂H₁₄O₃ |
| Molecular Weight (g/mol) | ~220.3 | ~247.3 | ~206.2 |
| Functional Groups | Thioether, two esters | Thioether, chloroethyl | Ester, ketone, phenyl |
| Reactivity | Moderate (ester hydrolysis, thioether oxidation) | High (alkylation via Cl) | Moderate (ketone/enol reactions) |
| Applications | Organic synthesis intermediate | Regulated substances (Schedule 1A04) | Flavorings, pharmaceuticals |
Research Findings and Implications
- Thioether vs.
- Ester vs. Ketone Functionality: The dual esters in the target compound increase polarity and hydrolytic instability relative to ethyl 2-keto-4-phenylbutanoate, which is stabilized by its aromatic ring .
- Synthetic Utility : The thioether bridge in the target compound may facilitate chelation or coordination chemistry, a feature absent in the compared analogs.
Biological Activity
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, based on diverse sources of research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H18O3S
- Molecular Weight : Approximately 218.31 g/mol
- CAS Number : 63449-37-6
The compound features a thioether linkage, which is significant for its reactivity and potential interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl butanoate with 2-ethoxy-2-oxoethyl thiol through nucleophilic substitution mechanisms. This method allows for the introduction of the thioether functional group, enhancing the compound's reactivity.
Pharmacological Properties
Research indicates that this compound and its derivatives exhibit various pharmacological properties. Notable activities include:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves inducing apoptosis through mitochondrial pathways .
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Thioether compounds are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
A study focusing on structurally related compounds highlighted the importance of the thioether group in enhancing biological activity. For instance, derivatives synthesized from this compound were evaluated for their cytotoxicity using MTT assays. Results indicated that specific modifications to the structure could significantly enhance anticancer properties compared to standard drugs like cisplatin .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Ethyl 4-(thio)butanoate | C10H18O3S | Anticancer, Antimicrobial |
| Ethyl 4-[((tert-butoxycarbonyl)(2-methoxy)thio)]butanoate | C15H27NO6 | Intermediate in peptide synthesis |
| Ethyl 3-(methoxy-thio)propanoate | C10H18O3S | Moderate cytotoxicity |
This table illustrates that while this compound shares common features with other compounds, its unique combination of functional groups may endow it with distinct chemical reactivity and biological properties.
Q & A
Q. How is computational chemistry applied to predict reactivity or stability?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states for thioether bond formation. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites). QSPR models correlate substituent effects with degradation rates .
Data Contradictions and Recommendations
- Catalyst Efficiency : reports TBAI as effective, while other methods may use alternative catalysts. Cross-validate with kinetic data to determine optimal conditions.
- Stereochemical Outcomes : Some syntheses yield racemic mixtures (), whereas chiral catalysts produce enantiopure products. Specify catalyst systems in protocols to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
